3-Pyridinecarboxaldehyde
Overview
Description
3-Pyridinecarboxaldehyde, also known as pyridine-3-carboxaldehyde, is an organic compound with the molecular formula C₆H₅NO. It is one of the three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde. This compound is a colorless liquid that is commercially available and is used in various chemical and biological applications .
Scientific Research Applications
3-Pyridinecarboxaldehyde has several scientific research applications:
Future Directions
The role of Nicotinaldehyde in the NAD-targeted anti-cancer treatment is a subject of ongoing research . The importance of the tumor metabolic environment in modulating the efficacy of NAD-lowering cancer therapy is being highlighted . Future research aims to establish the precise mechanism of Nicotinaldehyde and to enhance its therapeutic effect .
Mechanism of Action
Target of Action
3-Pyridinecarboxaldehyde, also known as Nicotinaldehyde, is a monosubstituted pyridine where one of the hydrogen atoms is replaced by an aldehyde moiety
Mode of Action
It is known that the compound interacts with its targets through its aldehyde moiety . The aldehyde group can undergo various reactions, including nucleophilic addition and oxidation-reduction reactions, which may lead to changes in the target molecules.
Result of Action
It is known that the compound has a certain degree of reactivity due to its aldehyde group, which can lead to various chemical transformations at the molecular level .
Biochemical Analysis
Biochemical Properties
Nicotinaldehyde plays a crucial role in biochemical reactions. It is known to interact with nicotinamidase, an enzyme that converts nicotinamide to nicotinic acid, contributing to NAD+ homeostasis in most organisms . The interaction of Nicotinaldehyde with this enzyme is of significant interest due to its potential as an antibiotic target .
Cellular Effects
Nicotinaldehyde has been found to replenish the intracellular NAD level in leukemia cells treated with NAMPT inhibitor APO866, preventing APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion . This suggests that Nicotinaldehyde has a significant impact on cellular metabolism and cell signaling pathways.
Molecular Mechanism
The molecular mechanism of Nicotinaldehyde involves its interaction with the active site of the enzyme nicotinamidase. A tryptophan residue (W83) in the active site is crucial for maintaining low Km values towards all substrates tested . Furthermore, Nicotinaldehyde has been found to contain a Fe2+ ion in its metal binding site .
Temporal Effects in Laboratory Settings
Its role in replenishing intracellular NAD levels suggests potential long-term effects on cellular function .
Metabolic Pathways
Nicotinaldehyde is involved in the NAD+ homeostasis pathway, interacting with the enzyme nicotinamidase . This interaction could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridinecarboxaldehyde can be synthesized through several methods. One common method involves the catalytic reduction of 3-cyanopyridine under hydrogen in the presence of Raney-nickel . Another method includes the reaction of nicotinaldehyde with aminocrotonoates in the presence of p-toluenesulfonic acid at room temperature .
Industrial Production Methods: In industrial settings, nicotinaldehyde is often produced through the catalytic reduction method due to its efficiency and scalability. The process involves the use of hydrogen gas and Raney-nickel as a catalyst to reduce 3-cyanopyridine to nicotinaldehyde .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to nicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-pyridinemethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Major Products:
Oxidation: Nicotinic acid
Reduction: 3-Pyridinemethanol
Substitution: Various substituted pyridine derivatives
Comparison with Similar Compounds
3-Pyridinecarboxaldehyde is similar to other pyridinaldehydes, such as pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde. it is unique in its specific reactivity and applications:
Pyridine-2-carboxaldehyde:
Pyridine-4-carboxaldehyde:
This compound’s uniqueness lies in its role as a precursor for NAD biosynthesis and its potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUKDFHGGYHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022044 | |
Record name | 3-Pyridinecarboxaldehyde | |
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Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS] | |
Record name | 3-Pyridinecarboxaldehyde | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | 3-Pyridinecarboxaldehyde | |
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CAS No. |
500-22-1 | |
Record name | 3-Pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Pyridinaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500221 | |
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Record name | Nicotinaldehyde | |
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URL | https://www.drugbank.ca/drugs/DB15905 | |
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Record name | Nicotinaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8952 | |
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Record name | 3-Pyridinecarboxaldehyde | |
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Record name | 3-Pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
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Record name | Nicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.183 | |
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Record name | NICOTINALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840R4IDQ1T | |
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Synthesis routes and methods
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